3,3-Dimethylpentan-2-amine hydrochloride

Description

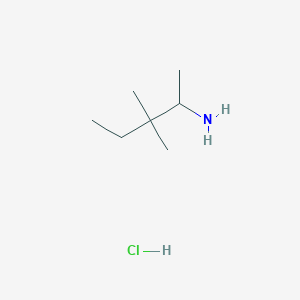

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-dimethylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5-7(3,4)6(2)8;/h6H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKDCQGEFUUSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3-Dimethylpentan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,3-dimethylpentan-2-ol.

Amination: The alcohol group is converted to an amine group through a series of reactions, often involving reagents such as ammonia or amines under specific conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Chemical Reactions Analysis

3,3-Dimethylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions.

Scientific Research Applications

3,3-Dimethylpentan-2-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3,3-dimethylpentan-2-amine hydrochloride and related compounds:

Structure-Activity Relationships

- Functional Group Impact: The hydroxyl group in methyl 3-amino-2-hydroxypentanoate hydrochloride enhances water solubility, making it suitable for aqueous reaction conditions, whereas the bicyclic structure of N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride introduces steric hindrance, affecting receptor binding .

- Reactivity : Chlorine-substituted analogues like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride exhibit higher electrophilicity, favoring nucleophilic substitution reactions in synthetic pathways .

Biological Activity

3,3-Dimethylpentan-2-amine hydrochloride, also known as a chiral amine compound, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C₇H₁₈ClN

- Molecular Weight : 145.68 g/mol

- Structure : The compound features a branched structure with two methyl groups attached to the second carbon atom, contributing to its chiral nature.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. The compound may influence the levels of key neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive function.

Interaction with Receptors

The amine group in the compound can form hydrogen bonds and ionic interactions with various receptors and enzymes, potentially modulating their activity. This interaction is significant for understanding its stimulant effects and potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits stimulant properties akin to other well-known compounds in the class of amines. Its effects can be summarized as follows:

- Stimulant Activity : Enhances alertness and energy levels.

- Nootropic Potential : May improve cognitive functions by modulating neurotransmitter release.

- Cardiovascular Effects : Potentially affects heart rate and blood pressure due to its stimulant nature.

Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in dopamine and norepinephrine levels post-administration, suggesting a mechanism for its stimulant effects .

| Parameter | Control Group | Treatment Group (High Dose) |

|---|---|---|

| Dopamine Level (ng/ml) | 50 ± 5 | 85 ± 10 |

| Norepinephrine Level (ng/ml) | 40 ± 4 | 70 ± 8 |

Study 2: Behavioral Impact

Another research focused on the behavioral impact of the compound in a controlled environment. Mice treated with varying doses displayed increased locomotor activity compared to the control group, reinforcing its classification as a stimulant .

| Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |

|---|---|

| Control | 100 ± 10 |

| Low Dose (5) | 150 ± 15 |

| High Dose (20) | 250 ± 20 |

Chemical Reactions Involved

The compound can undergo several chemical reactions that may influence its biological activity:

- Oxidation : The amine group can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can yield simpler amines.

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions.

These reactions are vital for understanding how the compound might be modified for enhanced biological activity or therapeutic use .

Q & A

Q. What advanced analytical methods improve sensitivity in detecting trace degradation products?

- Methodological Answer : Forced degradation studies under acidic, basic, oxidative, and thermal stress, followed by high-performance thin-layer chromatography (HPTLC) or LC-MS/MS, identify degradation pathways. A validated HPTLC method with a mobile phase of ethyl acetate:methanol:ammonia (8:2:0.1 v/v) and UV detection at 207 nm resolves degradation products .

Q. How do structural modifications (e.g., deuteration) influence the compound’s pharmacokinetics?

- Methodological Answer : Isotopic labeling (e.g., methylamine-d·DCl) allows tracking via mass spectrometry. Pharmacokinetic parameters (C, T) are compared between deuterated and non-deuterated forms using compartmental modeling. Industrial protocols for deuterated analogs emphasize automated synthesis to ensure isotopic purity >99% .

Q. What safety protocols mitigate risks during large-scale handling of this compound?

- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods for synthesis, store in airtight containers at 2–8°C, and avoid aqueous release to prevent environmental contamination. Fire suppression requires alcohol-resistant foam, as water streams may be ineffective . Safety Data Sheets (SDS) for similar hydrochlorides (e.g., chlorpromazine) recommend full PPE (gloves, goggles, lab coat) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.